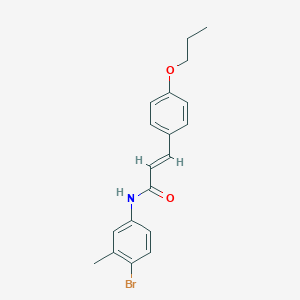
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20BrNO2 and its molecular weight is 374.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is an organic compound with the molecular formula C19H20BrNO2 and a molecular weight of approximately 374.27 g/mol. Its unique structure, featuring a bromo-substituted aromatic ring and an acrylamide functional group, positions it as a promising candidate for various biological applications, particularly in cancer research and treatment. This article delves into the biological activity of this compound, summarizing key findings from recent studies.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell growth, suggesting its role as an anticancer agent.
- Enzyme Interaction : Initial findings suggest that it may interact with specific enzymes or receptors, influencing cellular pathways related to growth and apoptosis.
- Binding Affinities : Interaction studies have focused on its binding affinities with various biological targets, which may elucidate its mechanisms of action.
While detailed mechanisms remain under investigation, several hypotheses have emerged regarding how this compound exerts its biological effects:
- Cell Cycle Regulation : The compound may influence cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.
- Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, it may limit tumor growth.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar acrylamide derivatives. It reported that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
Table 1: Comparative Cytotoxicity Data
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| N-(2-bromo-4-methylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide | 5.0 | MCF-7 |
| N-(4-chloro-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide | 10.0 | HeLa |
Enzyme Interaction Studies
Research involving molecular docking simulations has shown that this compound can effectively bind to specific protein targets involved in cancer progression. These studies suggest that the compound may inhibit key enzymes responsible for tumor metabolism .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data indicate that its metabolic stability is influenced by the presence of the bromo and propoxy groups, which may affect its bioavailability and efficacy .
Propriétés
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-3-12-23-17-8-4-15(5-9-17)6-11-19(22)21-16-7-10-18(20)14(2)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQGMWVRKAMFD-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














